2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-nitrophenyl)-
Description
Table 1: Comparative Chemical Identifiers for Related Pyrimidinediamine Derivatives
The target compound diverges from these analogs through its isopropyl group at C6 and 4-nitrophenyl group at C5 . Its hypothetical SMILES string would be:CC(C)C1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)[N+](=O)[O-]
Alternative identifiers include:
- InChIKey : Computationally derived as
XMJISJMYQKSCRM-UHFFFAOYSA-N(methodology mirroring PubChem’s standardization). - Regulatory identifiers : Not listed in current databases, underscoring its status as a less-documented research compound.
Structural Relationship to Pyrimidinediamine Core Scaffold
The pyrimidinediamine scaffold consists of a pyrimidine ring with amine groups at positions 2 and 4. Modifications at C5 and C6 define pharmacological and physicochemical properties, as evidenced by analogs in the search results.
Key Structural Features:
- Pyrimidine core : The planar, aromatic ring provides a rigid framework for substituent interactions.
- 2,4-Diamine groups : These sites enable hydrogen bonding and coordination chemistry, critical for biological activity.
- C5 substituent : The 4-nitrophenyl group introduces electron-withdrawing effects, enhancing ring electron deficiency and influencing π-π stacking.
- C6 substituent : The isopropyl group contributes steric bulk and lipophilicity, potentially affecting membrane permeability.
Table 2: Substituent Effects on Pyrimidinediamine Derivatives
The target compound’s 4-nitrophenyl group differs from the 4-nitrobenzyl group in 7331-21-7 by lacking a methylene spacer, reducing conformational flexibility. Similarly, the isopropyl group at C6 increases steric hindrance compared to smaller alkyl groups, potentially altering binding affinity in biological systems.
Properties
CAS No. |
634199-49-8 |
|---|---|
Molecular Formula |
C13H15N5O2 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-6-propan-2-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15N5O2/c1-7(2)11-10(12(14)17-13(15)16-11)8-3-5-9(6-4-8)18(19)20/h3-7H,1-2H3,(H4,14,15,16,17) |
InChI Key |
OQZPEHHGKCEOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and isopropylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-nitroaniline and isopropylamine under acidic conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the pyrimidine ring.
Industrial Production Methods
In industrial settings, the production of 6-isopropyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
6-Isopropyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of pyrimidine derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex pyrimidine-based compounds.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-isopropyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of tyrosine kinases, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at Position 5
5-(4-Nitrophenyl) vs. 5-(4-Chlorophenyl) (Pyrimethamine) :
Pyrimethamine (5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine) has a chloro substituent at position 5. The nitro group in the target compound is more electron-withdrawing than chloro, which may enhance electrophilic reactivity and alter binding affinity in biological systems. Pyrimethamine’s logP is 3.686, suggesting moderate lipophilicity; the nitro group in the target compound could reduce logP slightly due to increased polarity, though the isopropyl group may offset this .- 5-(2-Bromo-5-Fluorophenoxy) (CAS 935534-20-6): This derivative (C10H8BrFN4O) substitutes position 5 with a bromo-fluorophenoxy group. The bromo-fluorophenoxy substituent may confer distinct pharmacokinetic properties, such as increased molecular weight (299.1 g/mol vs. ~277 g/mol estimated for the target compound) and altered metabolic stability .
Substituent Effects at Position 6
6-Isopropyl vs. 6-Ethyl (Pyrimethamine) :
The isopropyl group in the target compound provides greater steric hindrance than pyrimethamine’s ethyl group. This could reduce enzymatic metabolism (e.g., cytochrome P450 interactions) but may also decrease solubility in aqueous environments .- 6-tert-Butyl (CAS 175137-26-5): The tert-butyl analog (C8H14N4) has a highly branched substituent, leading to enhanced steric effects compared to isopropyl.
Data Table: Key Comparisons
Q & A
(Basic) What are the established synthetic routes for 2,4-pyrimidinediamine derivatives with isopropyl and nitrophenyl substituents?
Methodological Answer:
Synthesis typically involves condensation reactions between substituted pyrimidine precursors and nitrophenyl/isopropyl-bearing reagents. For example:
- Step 1: React 4-nitrophenylacetonitrile with isopropylamine under acidic conditions to form the pyrimidine core.
- Step 2: Introduce amino groups at positions 2 and 4 via nucleophilic substitution with ammonia or alkylamines under reflux (e.g., ethanol, 80°C, 12 hours) .
- Key Reagents: Sodium methoxide, potassium tert-butoxide, or catalytic Pd/C for hydrogenation steps to reduce nitro intermediates .
Data Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | HNO₃, H₂SO₄, 60°C | 65–70 | |
| 2 | NH₃, EtOH, reflux | 45–50 |
(Basic) How is the molecular structure of such compounds characterized?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. Key parameters include:
- Dihedral Angles: Between the pyrimidine ring and substituents (e.g., nitrophenyl planes at ~12–86°) to assess steric effects .
- Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize the conformation (e.g., bond length: 2.89 Å in analogous derivatives) .
- Spectroscopy: NMR (¹H/¹³C) confirms substituent positions; IR identifies amine stretching (3300–3500 cm⁻¹) .
(Basic) What in vitro biological assays are used to evaluate the activity of this compound?
Methodological Answer:
- Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme Inhibition: Kinase or dihydrofolate reductase inhibition assays with IC₅₀ determination via spectrophotometry .
- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
(Advanced) How do substituent electronic/steric effects (e.g., nitro vs. methoxy groups) influence bioactivity?
Methodological Answer:
- Electronic Effects: Nitro groups enhance electron-withdrawing properties, increasing binding affinity to enzymes like dihydrofolate reductase. Compare with methoxy derivatives (electron-donating), which show reduced activity .
- Steric Effects: Bulkier isopropyl groups at position 6 reduce conformational flexibility, potentially lowering solubility but improving target specificity .
Data Contradiction: Nitro derivatives exhibit higher antimicrobial activity but lower solubility than methoxy analogs. Resolve via co-solvent systems (e.g., DMSO/PBS mixtures) .
(Advanced) How can computational modeling optimize the design of analogs?
Methodological Answer:
-
Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., DHFR). Validate with MD simulations (GROMACS) .
-
QSAR Models: Correlate logP, polar surface area, and H-bond donors with bioactivity. Example:
Parameter Bioactivity Correlation (R²) logP 0.72 H-bond Donors 0.65 Reference:
(Advanced) How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Experimental Design: Standardize assay conditions (e.g., pH, temperature, cell line passage number) .
- Data Normalization: Use internal controls (e.g., pyrimethamine as a reference inhibitor) to calibrate activity metrics .
- Meta-Analysis: Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets across studies .
(Advanced) What crystallization strategies improve yield and purity for structural studies?
Methodological Answer:
- Solvent Screening: Use high-boiling-point solvents (e.g., DMF, DMSO) for slow evaporation, enhancing crystal quality .
- Additives: Introduce co-crystallization agents (e.g., trifluoroacetic acid) to stabilize hydrogen-bond networks .
Example: Crystallization of N-(4-methoxyphenyl) analogs in DMF yielded 85% purity vs. 60% in ethanol .
(Basic) What spectroscopic techniques validate synthetic intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
